Cas no 4148-67-8 (D-Glucitol,1,3:2,4:5,6-tris-O-(phenylmethylene)-)
4148-67-8 structure
Product Name:D-Glucitol,1,3:2,4:5,6-tris-O-(phenylmethylene)-
CAS No:4148-67-8
MF:C27H26O6
MW:446.491748332977
CID:334313
PubChem ID:219932
Update Time:2025-04-19
D-Glucitol,1,3:2,4:5,6-tris-O-(phenylmethylene)- Chemical and Physical Properties
Names and Identifiers
-
- D-Glucitol,1,3:2,4:5,6-tris-O-(phenylmethylene)-
- 1,3_2,4_5,6-TRI-O-BENZYLIDENE-D-GLUCITOL
- 1,2
- 1,2:3,4-DI-O-ISOPROPYLIDENE-SS-D-ARABINPYRANOSE
- 1,3:2,4:5,6-tribenzylidene-L-iditol
- NSC1753
- 4148-67-8
- SCHEMBL20747758
- NSC-1753
- 1,4:5,6-TRI-O-BENZYLIDENE-D-GLUCITOL
-
- Inchi: 1S/C27H26O6/c1-4-10-18(11-5-1)25-28-16-21(30-25)24-23-22(31-27(33-24)20-14-8-3-9-15-20)17-29-26(32-23)19-12-6-2-7-13-19/h1-15,21-27H,16-17H2
- InChI Key: YZYKMYZMAYASBX-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2)OC2COC(C3C=CC=CC=3)OC2C1C1COC(C2C=CC=CC=2)O1
Computed Properties
- Exact Mass: 446.17300
- Monoisotopic Mass: 446.17293854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 4
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 7
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- PSA: 55.38000
- LogP: 4.69760
D-Glucitol,1,3:2,4:5,6-tris-O-(phenylmethylene)- Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
4148-67-8 (D-Glucitol,1,3:2,4:5,6-tris-O-(phenylmethylene)-) Related Products
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